Dimethyl 2-bromo-5-iodoterephthalate is a chemical compound with the molecular formula and a molecular weight of approximately 398.98 g/mol. It is categorized as a dimethyl ester of terephthalic acid, specifically substituted at the 2 and 5 positions with bromine and iodine, respectively. This compound is notable for its unique structure, which includes two carboxylate groups esterified with methyl groups, making it useful in various
Several methods can be employed to synthesize dimethyl 2-bromo-5-iodoterephthalate:
Dimethyl 2-bromo-5-iodoterephthalate has several applications in organic synthesis and materials science:
Research on interaction studies involving dimethyl 2-bromo-5-iodoterephthalate focuses on its reactivity with various nucleophiles and electrophiles. Studies may include:
Dimethyl 2-bromo-5-iodoterephthalate shares structural similarities with several other halogenated aromatic compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dimethyl 5-bromo-2-iodoisophthalate | Similar substitution pattern but on isophthalic acid | |
| Dimethyl terephthalate | No halogen substitutions; serves as a base structure | |
| Methyl 2-bromo-5-iodobenzoate | Smaller aromatic system; fewer functional groups | |
| Dimethyl 4-bromobenzene-1,3-dicarboxylate | Different substitution pattern; no iodine present |
Dimethyl 2-bromo-5-iodoterephthalate is unique due to its combination of both bromine and iodine substitutions along with its specific dicarboxylate structure, providing distinct reactivity and application potential compared to these similar compounds.